3-(Dimethylamino)propiophenone hydrochloride
Overview
Description
3-(Dimethylamino)propiophenone hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO and its molecular weight is 213.70 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31269. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Mode of Action
The compound’s interaction with its targets and the resulting changes are areas of ongoing research .
Biochemical Pathways
The compound’s effects on downstream pathways remain to be elucidated .
Pharmacokinetics
These properties, which impact the compound’s bioavailability, are critical for understanding the compound’s pharmacokinetics .
Biochemical Analysis
Biochemical Properties
3-(Dimethylamino)propiophenone hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a reagent in the synthesis of selective inhibitors for African trypanosoma . The compound’s interactions with enzymes and proteins are crucial for its function in these biochemical processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in these processes is essential for understanding its overall impact on cellular activities .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. These interactions are critical for the compound’s biochemical properties and its effects on cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function are observed in both in vitro and in vivo studies. Understanding these temporal effects is crucial for its application in biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses are observed in these studies. These dosage effects are essential for determining the compound’s safety and efficacy in biochemical applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are crucial for understanding the compound’s role in biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are essential for its biochemical functions .
Subcellular Localization
This compound’s subcellular localization and its effects on activity or function are directed by targeting signals or post-translational modifications. These factors determine the compound’s specific compartments or organelles within the cell, influencing its overall biochemical properties .
Properties
CAS No. |
879-72-1 |
---|---|
Molecular Formula |
C11H16ClNO |
Molecular Weight |
213.70 g/mol |
IUPAC Name |
dimethyl-(3-oxo-3-phenylpropyl)azanium;chloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-12(2)9-8-11(13)10-6-4-3-5-7-10;/h3-7H,8-9H2,1-2H3;1H |
InChI Key |
DKNDBIIKSJWQFL-UHFFFAOYSA-N |
SMILES |
CN(C)CCC(=O)C1=CC=CC=C1.Cl |
Canonical SMILES |
C[NH+](C)CCC(=O)C1=CC=CC=C1.[Cl-] |
Key on ui other cas no. |
879-72-1 |
Pictograms |
Acute Toxic; Irritant |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-(Dimethylamino)propiophenone hydrochloride participate in heterocyclic synthesis?
A: this compound acts as a valuable building block in synthesizing various heterocyclic compounds. It readily reacts with o-phenylenediamine, yielding 1,5-benzodiazepine derivatives, including 1:2 and 1:3 adducts depending on the stoichiometry and substituents on the propiophenone ring. [] Furthermore, it serves as a dienophile in hetero-Diels-Alder reactions. For instance, under microwave irradiation, it reacts with pyrazolyl- and pyrimidinil-2-azadienes to afford 5-aroylpyrazolo[3,4-b]pyridines and 6-aroylpyrido[2,3-d]pyrimidinones, respectively. This reaction showcases the compound's utility in rapidly constructing complex heterocyclic frameworks. []
Q2: What spectroscopic techniques are useful for characterizing the structure of compounds synthesized using this compound?
A: Nuclear magnetic resonance (NMR) spectroscopy plays a crucial role in elucidating the structure of compounds derived from reactions involving this compound. For example, the regiochemistry of the products formed in the hetero-Diels-Alder reaction between the compound and pyrazolyl- or pyrimidinyl-2-azadienes is determined using NMR measurements. [] Additionally, X-ray diffraction analysis can provide definitive structural confirmation of the synthesized heterocycles. [] Combining these techniques allows for a comprehensive understanding of the reaction outcomes and the structures of the resulting compounds.
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